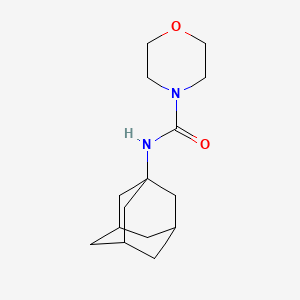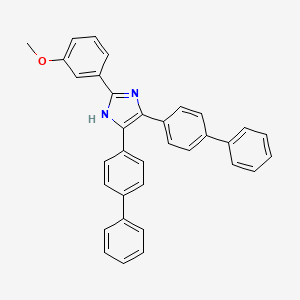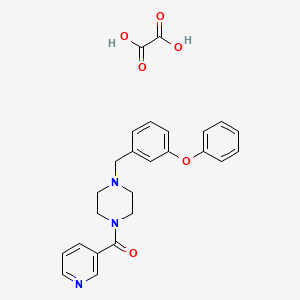![molecular formula C17H32N2O B4968699 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B4968699.png)
1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone, also known as JNJ-10181457, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective histamine H3 receptor antagonists, which are known to modulate the release of various neurotransmitters in the central nervous system.
Mecanismo De Acción
The primary mechanism of action of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone is the antagonism of histamine H3 receptors in the brain. Histamine H3 receptors are present in several areas of the brain and are known to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. By blocking these receptors, 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone is believed to enhance the release of these neurotransmitters, which can lead to improvements in cognitive function, attention, and other behavioral parameters.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone in animal models. These studies have shown that 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone can increase the release of dopamine and norepinephrine in the prefrontal cortex, which is a key area involved in cognitive function and attention. Additionally, this compound has been shown to reduce the release of histamine in the hypothalamus, which can lead to a decrease in food intake and body weight.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone in lab experiments is its selectivity for histamine H3 receptors. This compound has been shown to have a high affinity for these receptors and does not interact significantly with other receptors in the brain. Additionally, 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has good pharmacokinetic properties and can be administered orally or intravenously.
One of the limitations of using 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone in lab experiments is its potential for off-target effects. While this compound is highly selective for histamine H3 receptors, it may interact with other targets in the brain or peripheral tissues, which can lead to unwanted side effects. Additionally, the pharmacokinetics of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone may vary between species, which can affect the interpretation of experimental results.
Direcciones Futuras
For research on 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone include the development of more selective and potent analogs and the investigation of its potential therapeutic applications in Alzheimer's disease, obesity, and ADHD.
Métodos De Síntesis
The synthesis of 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has been described in several patents and scientific publications. One of the most common methods involves the reaction of 3-(4-tert-butylcyclohexylamino)propylamine with 2-pyrrolidinone in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified by various chromatographic techniques to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has been studied extensively for its potential therapeutic applications in several disease conditions. Some of the areas where this compound has been investigated include Alzheimer's disease, schizophrenia, ADHD, and obesity. In preclinical studies, 1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone has been shown to improve cognitive function, reduce hyperactivity, and decrease food intake in animal models.
Propiedades
IUPAC Name |
1-[3-[(4-tert-butylcyclohexyl)amino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-17(2,3)14-7-9-15(10-8-14)18-11-5-13-19-12-4-6-16(19)20/h14-15,18H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYRULQZBDVEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)

![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)




![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)
![1-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4968680.png)
![1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B4968683.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968695.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4968707.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B4968717.png)